4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline
CAS No.: 380157-81-3
Cat. No.: VC6556109
Molecular Formula: C14H17ClN4
Molecular Weight: 276.77
* For research use only. Not for human or veterinary use.
![4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline - 380157-81-3](/images/structure/VC6556109.png)
Specification
CAS No. | 380157-81-3 |
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Molecular Formula | C14H17ClN4 |
Molecular Weight | 276.77 |
IUPAC Name | 4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
Standard InChI | InChI=1S/C14H17ClN4/c15-11-5-7-12(8-6-11)16-10-14-18-17-13-4-2-1-3-9-19(13)14/h5-8,16H,1-4,9-10H2 |
Standard InChI Key | YQKRIMJFYVFGDR-UHFFFAOYSA-N |
SMILES | C1CCC2=NN=C(N2CC1)CNC3=CC=C(C=C3)Cl |
Introduction
4-Chloro-N-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)aniline is a complex organic compound that has garnered attention for its potential applications in research and development. It is identified by the CAS Number 380157-81-3, with the molecular formula C14H17ClN4 and a molecular weight of 276.77 g/mol.
This compound belongs to a class of triazolo-azepine derivatives and is primarily utilized as a screening compound in pharmaceutical and materials science research. It is not approved for therapeutic or veterinary use but serves as a valuable tool for non-human laboratory studies.
Synthesis Pathways
The synthesis of this compound involves advanced organic chemistry techniques. While specific details on its preparation were not directly provided in the search results, similar compounds are synthesized via:
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Cyclization reactions involving nitrogen-containing heterocycles.
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Functionalization of aromatic amines with halogenated intermediates.
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Use of triazole precursors to introduce the triazoloazepine framework.
Such methods often employ solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Applications in Research
This compound is used in various research domains due to its unique structure:
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Pharmaceutical Screening: As a bioactive reagent for identifying potential drug candidates.
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Materials Science: Investigated for properties that could lead to novel materials with specific electronic or mechanical properties.
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Chemical Biology: Utilized as a building block for synthesizing more complex molecules.
Analytical Data
To confirm the identity and purity of this compound, several analytical techniques are employed:
Technique | Purpose |
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NMR Spectroscopy | Structural elucidation and verification of functional groups. |
Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
Infrared (IR) Spectroscopy | Identification of characteristic bonds (e.g., C-Cl stretch). |
Safety and Handling
This compound is strictly for research purposes and must be handled with care:
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Avoid direct contact or inhalation due to potential toxicity.
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Store in a cool, dry place away from light and moisture.
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Use personal protective equipment (PPE) during handling.
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